(3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

Description

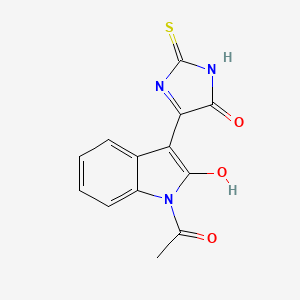

The compound (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one features a hybrid structure combining an indol-2-one core with a 5-oxo-2-thioxoimidazolidin-4-ylidene substituent.

Properties

IUPAC Name |

5-(1-acetyl-2-hydroxyindol-3-yl)-2-sulfanylideneimidazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3S/c1-6(17)16-8-5-3-2-4-7(8)9(12(16)19)10-11(18)15-13(20)14-10/h2-5,19H,1H3,(H,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJMXYPAKBWKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=C1O)C3=NC(=S)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Indole Core: Starting from a suitable precursor such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

Acetylation: The indole core can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Formation of the Thioxoimidazolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, to form the thioxoimidazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether.

Scientific Research Applications

Anticancer Activity

One of the significant applications of this compound is in the development of anticancer agents. Research indicates that derivatives of thioxoimidazolidin can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one have shown promising results in inhibiting tumor growth in Hep-G2 cells with IC50 values below 20 μM .

Antiviral Properties

Additionally, thioxoimidazolidine derivatives have been investigated for their antiviral properties. Some studies suggest that these compounds can act as inhibitors against viruses such as HIV and herpes simplex virus (HSV) . The mechanism often involves the disruption of viral replication processes, making these compounds potential candidates for antiviral drug development.

Neuroprotective Effects

Recent findings have also proposed that this compound might possess neuroprotective effects. In vitro studies have demonstrated that certain derivatives can mitigate oxidative stress-induced neuronal cell death, suggesting a therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Compounds with similar thioxoimidazolidine cores have been shown to possess insecticidal and fungicidal properties. For example, certain derivatives have demonstrated effectiveness against common agricultural pests and pathogens, thus enhancing crop protection strategies .

Growth Regulators

Moreover, some thioxoimidazolidine derivatives are being researched as plant growth regulators. They can potentially influence plant growth patterns and stress responses, contributing to improved agricultural yields under adverse conditions .

Organic Electronics

In the field of materials science, compounds like this compound are being explored for their electronic properties. The conjugated systems present in these molecules may be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Preliminary studies suggest that these compounds can enhance charge transport properties due to their unique electronic configurations .

Photovoltaic Applications

Research has indicated that incorporating thioxoimidazolidine derivatives into photovoltaic cells can improve energy conversion efficiencies. Their ability to absorb light across a range of wavelengths makes them suitable for developing more efficient solar energy conversion systems .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | [Research on Hep-G2 Cells] | IC50 < 20 μM for certain derivatives |

| Antiviral Properties | [Study on HIV Inhibition] | Effective against viral replication processes |

| Pesticide Development | [Investigation of Insecticidal Properties] | Effective against common agricultural pests |

| Growth Regulators | [Research on Plant Growth Effects] | Influences growth patterns under stress |

| Organic Electronics | [Study on Electronic Properties] | Enhanced charge transport properties |

| Photovoltaic Applications | [Research on Energy Conversion Efficiency] | Improved efficiencies in solar cells |

Mechanism of Action

The mechanism of action of (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors in the body, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Tables

Table 1: Structural and Functional Comparison of Indol-2-one Derivatives

Table 2: Crystallographic Parameters from

| Compound | Dihedral Angle (Indole-Substituent) | Packing Arrangement |

|---|---|---|

| (3E)-3-(4-Ethylbenzylidene)-indol-2-one | ~50° | Planar π-π stacked layers |

| (3Z)-3-(4-Chlorobenzylidene)-indol-2-one | 56.45° | Hydrogen-bonded dimers |

| Target Compound* | Not reported | Likely disrupted by thioxo |

*Predicted based on steric effects of thioxoimidazolidinone.

Biological Activity

The compound (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a member of the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an indole ring fused with an imidazolidinone moiety. This configuration is crucial for its biological interactions. The presence of thioxo and oxo groups enhances its reactivity and potential for biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds in this class have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .

| Compound | MIC (mg/mL) | Bacteria Tested |

|---|---|---|

| Compound 8 | 0.004 | Enterobacter cloacae |

| Compound 11 | 0.008 | Staphylococcus aureus |

| Compound 12 | 0.015 | Escherichia coli |

Antifungal Activity

The antifungal properties are also noteworthy, with some derivatives showing MIC values as low as 0.004 mg/mL against sensitive fungal strains such as Trichoderma viride and Candida albicans. The mechanisms of antifungal action may involve inhibition of critical enzymes like lanosterol demethylase .

Cytotoxicity

Cytotoxicity studies conducted on normal human cells (MRC5) using MTT assays indicated that while these compounds exhibit potent antimicrobial activity, their toxicity towards human cells remains within acceptable limits, suggesting a favorable therapeutic index .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that the compound may interact with bacterial enzymes involved in cell wall synthesis and fungal sterol biosynthesis .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Bacterial Infections : A study involving patients with resistant bacterial infections demonstrated that treatment with a thioxoimidazolidinone derivative led to significant reductions in bacterial load within 48 hours .

- Fungal Infections : Another case study focused on patients suffering from systemic fungal infections showed promising results when treated with derivatives exhibiting antifungal properties comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via aldol condensation between indol-2,3-dione (isatin) and thioxoimidazolidinone derivatives under acidic conditions. Key steps include:

- Microwave-assisted synthesis with sodium acetate in acetic acid to accelerate reaction kinetics and improve stereochemical control .

- Solvent selection (e.g., acetic acid or glycol/water mixtures) to enhance solubility of intermediates .

- Temperature optimization (reflux vs. controlled heating) to minimize side reactions like over-oxidation of thiol groups .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Spectroscopy :

- 1H/13C NMR to verify proton environments and carbon frameworks, particularly the E/Z configuration of the exocyclic double bond .

- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- Crystallography :

- Single-crystal X-ray diffraction (SHELXL/ORTEP-III) to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks stabilizing the crystal lattice) .

- R-factor refinement (<0.05) and mean C–C bond deviation (<0.01 Å) ensure structural accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different studies involving this compound?

- Root Causes : Variability in assay conditions (e.g., cell lines, concentration ranges) or structural modifications (e.g., substituents on the indole or thiazole moieties) .

- Resolution Strategies :

- Standardize bioassays (e.g., MIC protocols for antimicrobial testing) and use positive controls (e.g., doxorubicin for cytotoxicity) .

- Perform SAR studies to isolate pharmacophores; e.g., replacing the ethoxy group with methoxy alters solubility and target affinity .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Key parameters:

- Grid box centered on ATP-binding pockets for kinase targets .

- Scoring functions (e.g., MM-GBSA) to rank binding affinities .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies can be employed to optimize the stereochemical outcomes during synthesis?

- Stereocontrol : Apply the Zimmerman-Traxler model to favor antiperiplanar transition states in aldol condensations, yielding racemic mixtures (equimolar RR/SS enantiomers) .

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or enzymatic kinetic resolution .

- Catalytic Asymmetry : Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity in imine formation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.